Technical Monograph: 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine
Technical Monograph: 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine
A Privileged Scaffold for CNS Ligand Discovery
Part 1: Executive Summary
Compound Identity: 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine Chemical Class: N-Arylpiperazine / Furan derivative Primary Application: Neuroscience Research (Serotonin Receptor Ligand)
This guide details the chemical architecture, synthesis, and pharmacological profiling of 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine . Structurally, this molecule fuses the privileged 1-(2-chlorophenyl)piperazine (oCPP) pharmacophore—a known serotonin (5-HT) receptor ligand—with a furan-2-ylmethyl (furfuryl) moiety.
In medicinal chemistry, this specific substitution pattern is designed to modulate lipophilicity and receptor subtype selectivity. The o-chloro substitution on the phenyl ring typically imparts high affinity for 5-HT2A and 5-HT2C receptors, while the furfuryl group acts as a bioisostere for benzyl groups, often improving metabolic stability or altering binding kinetics within the hydrophobic pocket of G-Protein Coupled Receptors (GPCRs).
Part 2: Chemical Structure & Physicochemical Profile[1]
The molecule consists of a central piperazine ring in a chair conformation. The N1 nitrogen is arylated with a 2-chlorophenyl group, enforcing a specific steric clash that twists the phenyl ring relative to the piperazine plane. The N4 nitrogen is alkylated with a furfuryl group, providing a heteroaromatic "tail."
Table 1: Physicochemical Data
| Property | Value / Descriptor | Note |
| IUPAC Name | 1-(2-Chlorophenyl)-4-(furan-2-ylmethyl)piperazine | |
| Molecular Formula | C₁₅H₁₇ClN₂O | |
| Molecular Weight | 276.76 g/mol | |
| Calculated LogP (cLogP) | ~3.2 - 3.5 | Lipophilic, likely BBB permeable |
| pKa (Basic N) | ~7.8 - 8.2 | Protonated at physiological pH |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 | (2 Nitrogens, 1 Oxygen) |
| Rotatable Bonds | 3 | High conformational flexibility |
| Topological Polar Surface Area | ~16.6 Ų | Favorable for CNS penetration |
Part 3: Synthesis Protocols
Two primary routes exist for synthesizing this compound.[1][2][3] Method A (Reductive Amination) is the industry standard for high-throughput library generation due to its mild conditions and lack of toxic alkylating agents. Method B (Nucleophilic Substitution) is a traditional alternative.
Method A: Reductive Amination (Recommended)
This "One-Pot" protocol avoids the isolation of the unstable imine intermediate.
Reagents:
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1-(2-Chlorophenyl)piperazine (CAS: 39512-50-0)[4]
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Furfural (Furan-2-carboxaldehyde)
-
Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride
-
Acetic Acid (Catalyst)
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Protocol:
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Imine Formation: In a round-bottom flask, dissolve 1.0 eq of 1-(2-Chlorophenyl)piperazine in DCE (0.1 M concentration). Add 1.1 eq of Furfural.
-
Activation: Add 1.0 eq of Acetic Acid to catalyze imine formation. Stir at room temperature for 30–60 minutes under Nitrogen.
-
Reduction: Cool the mixture to 0°C. Add 1.4 eq of Sodium Triacetoxyborohydride (STAB) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor by TLC (System: 5% MeOH in DCM).
-
Quench: Quench the reaction with saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer 3x with DCM. Combine organic layers.
-
Workup: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via Flash Column Chromatography (Silica Gel, 0–5% MeOH/DCM gradient).
Method B: Nucleophilic Substitution (Alkylation)
Used when reducing agents are incompatible with other functional groups.
Reagents:
-
1-(2-Chlorophenyl)piperazine[4]
-
Furfuryl Chloride (or Furfuryl Bromide)
-
Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile (ACN) or DMF
Protocol:
-
Dissolve 1-(2-Chlorophenyl)piperazine (1.0 eq) in Acetonitrile.
-
Add K₂CO₃ (2.5 eq) and stir for 15 minutes.
-
Add Furfuryl Chloride (1.1 eq) dropwise at 0°C.
-
Reflux at 60–80°C for 4–6 hours.
-
Filter off inorganic salts, concentrate, and purify as above.
Part 4: Visualization of Synthesis Logic
The following diagram illustrates the preferred Reductive Amination pathway, highlighting the conversion of the secondary amine to the tertiary amine target.
Figure 1: One-pot reductive amination workflow using Sodium Triacetoxyborohydride (STAB).
Part 5: Pharmacological Context & Mechanism
This molecule is a "Systemic Chemical Probe" for the serotonergic system. The o-chlorophenylpiperazine (oCPP) moiety is a well-documented pharmacophore.
Structure-Activity Relationship (SAR)
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The Head (Arylpiperazine): The 2-chloro substituent forces the phenyl ring into a non-planar conformation, which is critical for binding to the orthosteric site of 5-HT receptors (specifically 5-HT2A antagonist or 5-HT2C agonist activity).
-
The Linker (Methylene): The single carbon spacer (from the aldehyde) allows rotational freedom, enabling the "Tail" to explore auxiliary binding pockets.
-
The Tail (Furan): The furan ring is an electron-rich aromatic system. It can engage in pi-stacking interactions (Phe/Trp residues) within the receptor, potentially enhancing affinity compared to a simple methyl group.
Signaling Pathway (Hypothetical 5-HT2A Interaction)
Upon binding to the 5-HT2A receptor (a Gq-coupled GPCR), the ligand modulates the downstream phosphoinositide cascade.
Figure 2: Predicted signal transduction pathway via 5-HT2A receptor modulation.
Part 6: Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[4]
-
Handling: Wear nitrile gloves, safety goggles, and use a fume hood. Arylpiperazines can be bioactive; avoid inhalation of dust or vapors.
-
Storage: Store at -20°C. The furan ring is susceptible to oxidation over long periods; store under inert gas (Argon/Nitrogen).
References
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[5] Retrieved from [Link]
-
PubChem. (n.d.).[4] Compound Summary: 1-(2-Chlorophenyl)piperazine.[4] National Library of Medicine. Retrieved from [Link]
- Lopez-Rodriguez, M. L., et al. (1997). Design and Synthesis of New Serotonin 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry. (Contextual reference for arylpiperazine SAR).
Sources
- 1. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine synthesis [organic-chemistry.org]
